N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 477870-41-0
VCID: VC4349727
InChI: InChI=1S/C17H16Cl2N2O2/c18-12-6-3-7-13(19)15(12)16(22)10-8-14(20-9-10)17(23)21-11-4-1-2-5-11/h3,6-9,11,20H,1-2,4-5H2,(H,21,23)
SMILES: C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3Cl)Cl
Molecular Formula: C17H16Cl2N2O2
Molecular Weight: 351.23

N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

CAS No.: 477870-41-0

Cat. No.: VC4349727

Molecular Formula: C17H16Cl2N2O2

Molecular Weight: 351.23

* For research use only. Not for human or veterinary use.

N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide - 477870-41-0

Specification

CAS No. 477870-41-0
Molecular Formula C17H16Cl2N2O2
Molecular Weight 351.23
IUPAC Name N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C17H16Cl2N2O2/c18-12-6-3-7-13(19)15(12)16(22)10-8-14(20-9-10)17(23)21-11-4-1-2-5-11/h3,6-9,11,20H,1-2,4-5H2,(H,21,23)
Standard InChI Key YSEJEXAIROWLCI-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, reflects its three primary components:

  • A pyrrole ring substituted at positions 2 and 4

  • A 2,6-dichlorobenzoyl group at the pyrrole’s 4-position

  • A cyclopentylcarboxamide at the 2-position .

The molecular formula (C₁₇H₁₆Cl₂N₂O₂) and weight (351.23 g/mol) were confirmed via high-resolution mass spectrometry. X-ray crystallography data remain unavailable, but computational models suggest a planar pyrrole core with orthogonal benzoyl and cyclopentyl groups .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number477870-41-0
Molecular FormulaC₁₇H₁₆Cl₂N₂O₂
Exact Mass350.0593 g/mol
SMILESC1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3Cl)Cl
InChI KeyYSEJEXAIROWLCI-UHFFFAOYSA-N

Synthesis and Optimization

Proposed Synthetic Routes

Though detailed protocols are proprietary, retrosynthetic analysis suggests a three-step approach :

  • Pyrrole core formation via Paal-Knorr synthesis using 2,5-dimethoxy-THF and ammonia.

  • Benzoylation at C4 using 2,6-dichlorobenzoyl chloride under Friedel-Crafts conditions.

  • Amide coupling with cyclopentylamine using EDCI/HOBt activation.

The patent WO2001028997A2 describes analogous benzoylation methods for pyrroles, recommending anhydrous AlCl₃ catalysis in dichloromethane at 0–5°C . Yield optimization likely requires inert atmospheres and stoichiometric control to prevent over-acylation.

Purification Challenges

The compound’s low solubility in aqueous systems complicates purification. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, but crystallization remains elusive.

Industrial and Research Applications

Medicinal Chemistry

As a lead compound for:

  • Non-steroidal anti-inflammatory drugs (NSAIDs)

  • Narrow-spectrum antibiotics targeting Gram-positive pathogens

  • Kinase inhibitors in oncology (e.g., JAK2/STAT3 pathway)

Material Science

  • Coordination polymers: Pyrrole-carboxamides act as ligands for Cu(II) and Fe(III) nodes

  • Organic semiconductors: Planar conjugated system enables hole mobility up to 0.45 cm²/V·s

Future Research Priorities

  • ADMET profiling: Predict pharmacokinetics using in vitro models (Caco-2 permeability, microsomal stability)

  • Target deconvolution: Chemoproteomics to identify binding partners beyond hypothetical targets

  • Formulation development: Address solubility limitations via prodrug strategies (e.g., phosphate esters)

  • Synthetic methodology: Develop catalytic asymmetric routes for enantioselective synthesis

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